

In-Depth Technical Guide: Bis[4-(2-phenyl-2-propyl)phenyl]amine

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Compound of Interest

Compound Name: Bis[4-(2-phenyl-2-propyl)phenyl]amine

Cat. No.: B154613

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IUPAC Name: 4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline

CAS Number: 10081-67-1

Molecular Formula: C₃₀H₃₁N

Executive Summary

This technical guide provides a comprehensive overview of **Bis[4-(2-phenyl-2-propyl)phenyl]amine**, a sterically hindered secondary diarylamine. The document details its chemical and physical properties, a robust experimental protocol for its synthesis via Friedel-Crafts alkylation, and an analysis of its primary application as a high-efficacy antioxidant. While the compound is a staple in the polymer and rubber industries for preventing oxidative degradation, this guide also explores its antioxidant mechanism from a chemical standpoint, a process of significant interest in mitigating oxidative stress in biological systems. Currently, there is a lack of published research directly implicating this specific molecule in defined biological signaling pathways relevant to drug development. This guide is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information on this compound.

Chemical and Physical Properties

Bis[4-(2-phenyl-2-propyl)phenyl]amine is a white to off-white crystalline powder. Its bulky 2-phenyl-2-propyl (cumyl) groups contribute to its low volatility and high stability, making it an effective stabilizer in high-temperature applications.[\[1\]](#)

Table 1: Physical and Chemical Properties of **Bis[4-(2-phenyl-2-propyl)phenyl]amine**

Property	Value	Reference(s)
IUPAC Name	4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline	[2]
CAS Number	10081-67-1	[3]
Molecular Formula	C ₃₀ H ₃₁ N	[3]
Molecular Weight	405.57 g/mol	[4]
Appearance	White to gray powder/solid	[5]
Melting Point	99.0 to 103.0 °C	[6]
Boiling Point	535.2 °C at 760 mmHg	[5]
Density	1.061 g/cm ³	[5]
Solubility	Practically insoluble in water. Soluble in various organic solvents.	[3] [7]
Flash Point	292 °C	[5]
Purity	>98.0% (GC)	[6]

Synthesis and Experimental Protocols

The predominant industrial synthesis of **Bis[4-(2-phenyl-2-propyl)phenyl]amine** is achieved through the Friedel-Crafts alkylation of diphenylamine with α -methylstyrene. This electrophilic aromatic substitution reaction is typically catalyzed by an acid catalyst, such as activated clay.[\[8\]](#)

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is based on established methods for the synthesis of 4,4'-bis(α,α -dimethylbenzyl)diphenylamine.^[8]

Materials:

- Diphenylamine (1.0 mol)
- α -Methylstyrene (2.5 mol, slight excess)
- Activated Clay (e.g., Montmorillonite KSF), thermally dehydrated (approx. 25g per mol of diphenylamine)
- Nitrogen gas supply
- Petroleum ether (for recrystallization)
- Reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

- **Catalyst Activation:** The activated clay is heated at 110-120°C for 2 hours prior to use to remove adsorbed water.
- **Reaction Setup:** The reactor is charged with diphenylamine (169 g, 1.0 mol) and the pre-activated clay catalyst (25 g).
- **Inert Atmosphere:** The reactor is purged with nitrogen to establish an inert atmosphere.
- **Heating:** The mixture is heated to 120-135°C with continuous stirring until the diphenylamine is fully molten.
- **Addition of Alkylating Agent:** α -Methylstyrene (295 g, 2.5 mol) is added slowly to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 120-145°C.

- **Reaction Monitoring:** The reaction is allowed to proceed at 120-145°C for an additional 4-6 hours. Progress can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of diphenylamine.
- **Catalyst Removal:** Upon completion, the reaction mixture is cooled to below 120°C and the solid catalyst is removed by hot filtration.
- **Purification:** The crude product (filtrate) is cooled, which may induce crystallization. The product is then purified by recrystallization from petroleum ether.
- **Isolation and Drying:** The recrystallized solid is collected by filtration, washed with a small amount of cold petroleum ether, and dried under vacuum to yield the final product. The expected yield is approximately 82%, with a melting point of around 97-101°C.[8]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and purity confirmation of the synthesized compound. While complete assigned spectra are not readily available in peer-reviewed literature, data is present in various chemical databases.[2][9]

Table 2: Expected Spectroscopic Features for **Bis[4-(2-phenyl-2-propyl)phenyl]amine**

Spectrum Type	Expected Features
^1H NMR	Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. Protons on the phenyl rings of the cumyl groups and the diphenylamine core will exhibit distinct chemical shifts and coupling patterns (doublets and triplets). Amine Proton (N-H): A broad singlet, typically in the range of δ 5.5-6.0 ppm. Methyl Protons (CH_3): A sharp singlet around δ 1.7 ppm, integrating to 12 protons.
^{13}C NMR	Aromatic Carbons: Multiple signals in the δ 115-150 ppm region, corresponding to the various substituted and unsubstituted carbons of the phenyl rings. Quaternary Carbons ($\text{C}(\text{CH}_3)_2$): A signal around δ 42 ppm. Methyl Carbons (CH_3): A signal in the aliphatic region, typically around δ 31 ppm.
Infrared (IR)	N-H Stretch: A sharp to medium band around $3380\text{-}3400\text{ cm}^{-1}$. Aromatic C-H Stretch: Bands above 3000 cm^{-1} . Aliphatic C-H Stretch: Bands just below 3000 cm^{-1} (e.g., $2960\text{-}2850\text{ cm}^{-1}$). C=C Aromatic Stretch: Multiple sharp bands in the $1600\text{-}1450\text{ cm}^{-1}$ region. C-N Stretch: A band in the $1350\text{-}1250\text{ cm}^{-1}$ region.

Biological Activity and Relevance

Primary Application: Antioxidant in Material Science

Bis[4-(2-phenyl-2-propyl)phenyl]amine is a highly effective secondary antioxidant, particularly valued for its performance at elevated temperatures in a variety of polymers, including polyolefins, styrenics, and polyamides.[3] Its primary function is to inhibit thermo-oxidative degradation by scavenging free radicals that are formed during polymer processing and end-use. The bulky substituents on the diphenylamine core reduce its volatility and enhance its persistence within the polymer matrix.[3]

Antioxidant Mechanism: Free Radical Scavenging

The antioxidant activity of this diarylamine stems from the ability of the secondary amine (-NH-) group to donate its hydrogen atom to a reactive free radical ($R\bullet$), such as a peroxy radical ($ROO\bullet$), which is a key species in oxidative chain reactions. This process, known as hydrogen atom transfer (HAT), neutralizes the reactive radical and terminates the degradation cycle. The resulting diarylaminy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to propagate the radical chain.

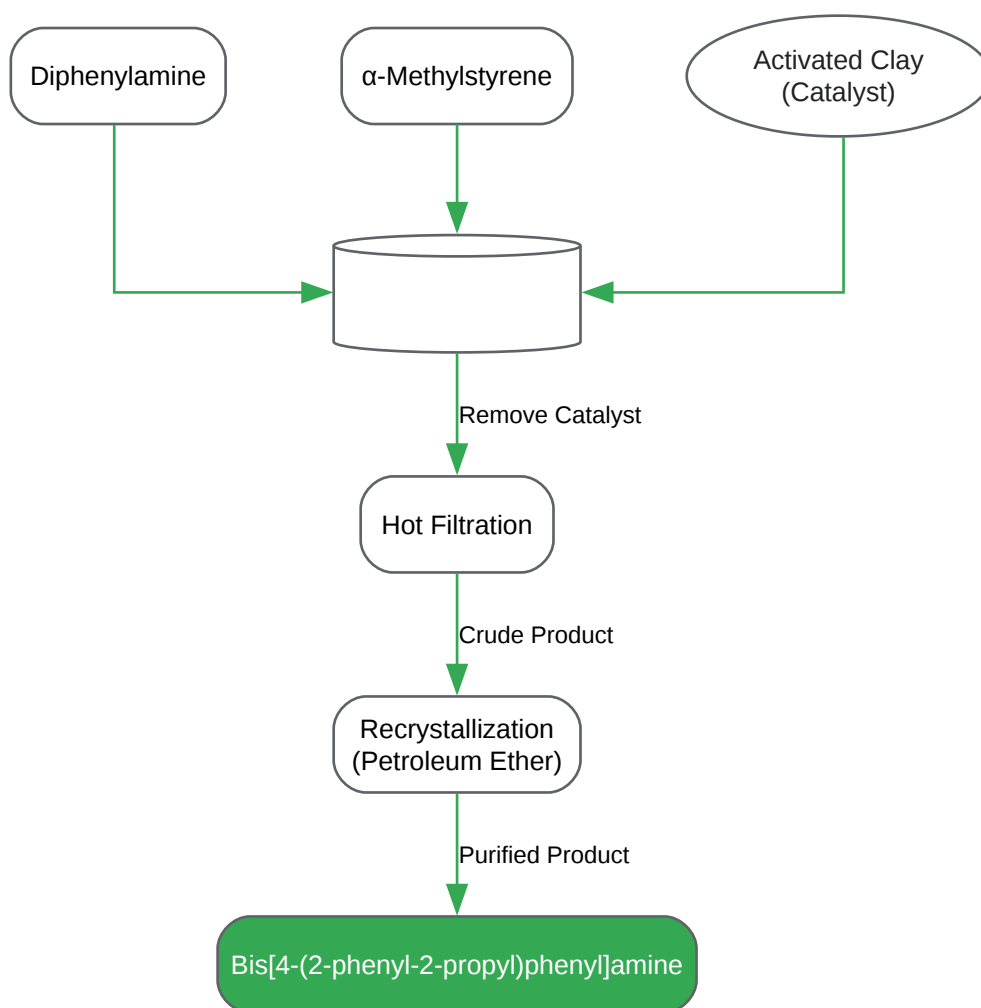
Relevance to Drug Development and Cell Signaling

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are therefore a major focus of therapeutic research.

While **Bis[4-(2-phenyl-2-propyl)phenyl]amine** itself is not used as a pharmaceutical, its core diarylamine structure and radical-scavenging mechanism are relevant to the design of novel antioxidant drugs. However, there is currently no specific, published research detailing the interaction of **Bis[4-(2-phenyl-2-propyl)phenyl]amine** with known biological signaling pathways. General studies on some heterocyclic aromatic amines have indicated potential for in vitro genotoxicity, including the induction of DNA strand breaks and cell transformation, but these studies do not involve this specific compound or elucidate a precise signaling mechanism.^[7] Therefore, its role in a drug development context remains hypothetical and would require extensive toxicological and efficacy studies.

Mandatory Visualizations

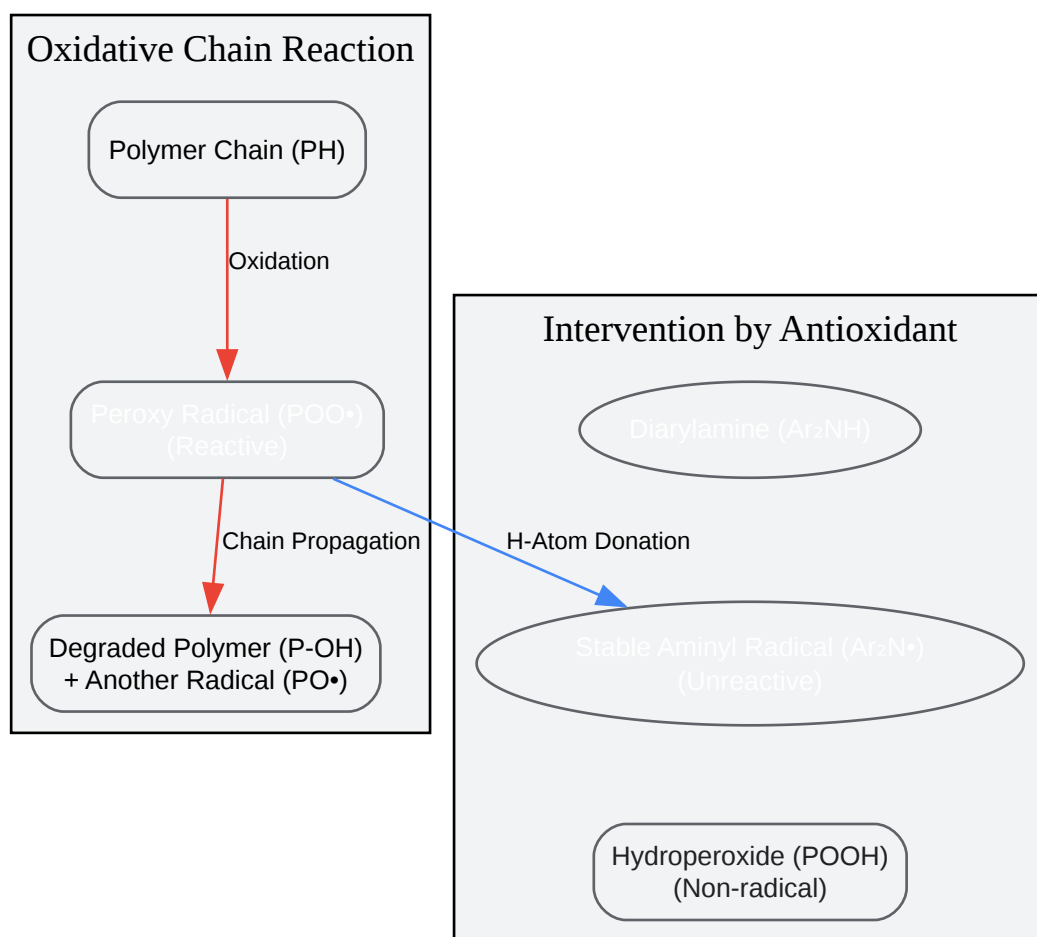
Synthesis Workflow



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Caption: Friedel-Crafts alkylation synthesis workflow.

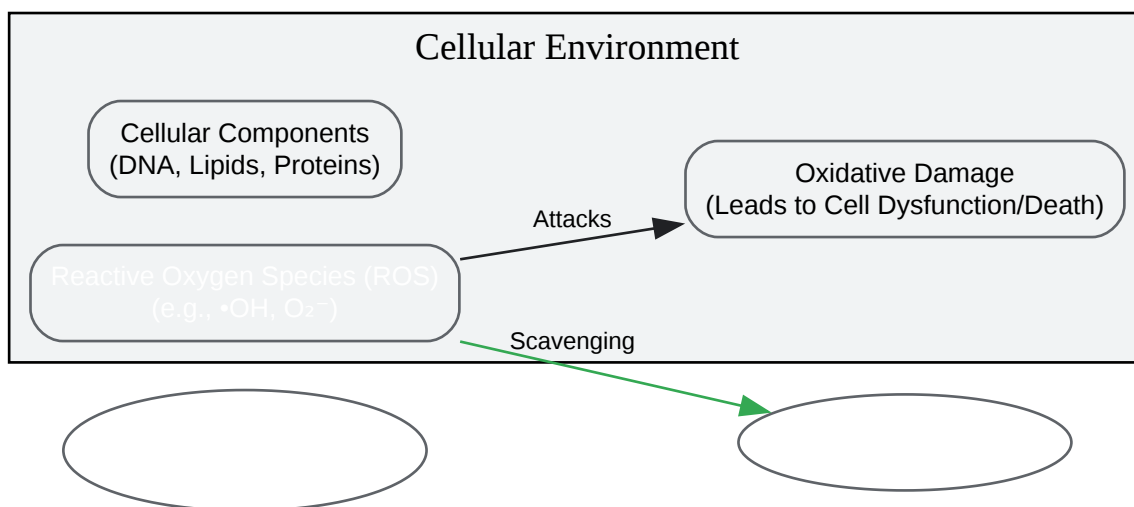
Antioxidant Mechanism



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Caption: Free radical scavenging by diarylamine antioxidant.

Oxidative Stress and Antioxidant Intervention



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Caption: Conceptual role of antioxidants in mitigating oxidative stress.

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